molecular formula C15H25N3O3 B5064062 N-cyclohexyl-2-[2-(cyclohexylcarbonyl)hydrazino]-2-oxoacetamide

N-cyclohexyl-2-[2-(cyclohexylcarbonyl)hydrazino]-2-oxoacetamide

Cat. No. B5064062
M. Wt: 295.38 g/mol
InChI Key: BEOGKTQAUXGMOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[2-(cyclohexylcarbonyl)hydrazino]-2-oxoacetamide, also known as CHCA, is a novel compound that has been synthesized and studied for its potential applications in scientific research. CHCA is a hydrazide derivative of cyclohexanecarboxylic acid and has been shown to have promising properties as a biochemical reagent and as a tool for studying biological systems.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[2-(cyclohexylcarbonyl)hydrazino]-2-oxoacetamide is not fully understood, but it is believed to involve the formation of covalent bonds between the compound and specific amino acid residues on target proteins. This covalent bonding results in the stabilization of protein complexes and the inhibition of protein-protein interactions.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and can induce cell death in cancer cells. This compound has also been shown to have anti-inflammatory properties and can reduce inflammation in animal models of disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-2-[2-(cyclohexylcarbonyl)hydrazino]-2-oxoacetamide is its selectivity for specific proteins, which makes it a valuable tool for studying protein-protein interactions. This compound is also relatively easy to synthesize and can be obtained in high purity and yield. However, this compound has some limitations, including its potential toxicity and its relatively short half-life in vivo.

Future Directions

There are many potential future directions for research on N-cyclohexyl-2-[2-(cyclohexylcarbonyl)hydrazino]-2-oxoacetamide. One area of interest is the development of new methods for synthesizing this compound and other related compounds. Another area of interest is the identification of new protein targets for this compound and the development of new applications for the compound. Additionally, future research could focus on the development of new formulations of this compound that could improve its stability and bioavailability in vivo.

Synthesis Methods

The synthesis of N-cyclohexyl-2-[2-(cyclohexylcarbonyl)hydrazino]-2-oxoacetamide involves the reaction of cyclohexanecarboxylic acid hydrazide with cyclohexanecarbonyl chloride in the presence of a base catalyst. The resulting compound is then oxidized to form this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

N-cyclohexyl-2-[2-(cyclohexylcarbonyl)hydrazino]-2-oxoacetamide has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications of this compound is as a biochemical reagent for studying protein-protein interactions. This compound has been shown to selectively bind to specific proteins and can be used to identify protein complexes and protein interaction networks.

properties

IUPAC Name

2-[2-(cyclohexanecarbonyl)hydrazinyl]-N-cyclohexyl-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3/c19-13(11-7-3-1-4-8-11)17-18-15(21)14(20)16-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,16,20)(H,17,19)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOGKTQAUXGMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NNC(=O)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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